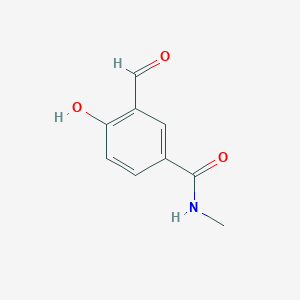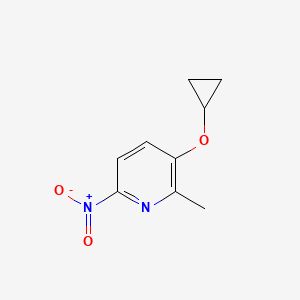
3-cyclopropoxy-2-methyl-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-methyl-6-nitropyridine is an organic compound with a molecular formula of C8H9NO3. It is a heterocyclic compound containing a six-membered ring with one nitrogen and three oxygen atoms. The compound has a variety of uses in industrial and scientific research, including synthesis, drug design, and catalysis. 3-Cyclopropoxy-2-methyl-6-nitropyridine is also known as nitropyridine-3-cyclopropoxy-2-methyl or 3-CPN.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-methyl-6-nitropyridine has a variety of applications in scientific research. It can be used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and indoles. It is also used in the synthesis of biologically active compounds, such as anti-inflammatory agents and antiviral drugs. Additionally, 3-cyclopropoxy-2-methyl-6-nitropyridine is used as a building block in the synthesis of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of 3-cyclopropoxy-2-methyl-6-nitropyridine is not well understood. However, it is believed to interact with enzymes and receptors in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropoxy-2-methyl-6-nitropyridine are not well understood. However, studies have shown that the compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, 3-cyclopropoxy-2-methyl-6-nitropyridine has been shown to have antiviral activity, as well as anti-tumor activity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-cyclopropoxy-2-methyl-6-nitropyridine in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be easily synthesized from readily available starting materials. However, there are some limitations to its use in laboratory experiments. For example, the compound is highly reactive and can easily undergo side reactions, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are a number of potential future directions for research involving 3-cyclopropoxy-2-methyl-6-nitropyridine. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further research could be conducted into the synthesis of novel heterocyclic compounds using 3-cyclopropoxy-2-methyl-6-nitropyridine as a starting material. Finally, further studies could be conducted into the use of the compound as a catalyst in organic synthesis.
Métodos De Síntesis
3-Cyclopropoxy-2-methyl-6-nitropyridine can be synthesized by a two-step process. In the first step, 2-methyl-6-nitropyridine is reacted with ethyl chloroformate and sodium ethoxide in an aqueous medium to form the cyclopropyl ester of 2-methyl-6-nitropyridine. In the second step, the cyclopropyl ester is subjected to a base-catalyzed hydrolysis reaction to obtain 3-cyclopropoxy-2-methyl-6-nitropyridine.
Propiedades
IUPAC Name |
3-cyclopropyloxy-2-methyl-6-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(14-7-2-3-7)4-5-9(10-6)11(12)13/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVTHWDPPFMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-2-methyl-6-nitropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
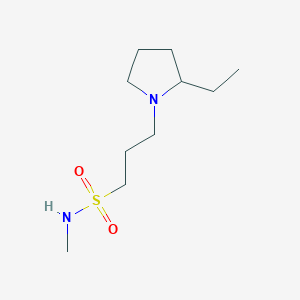
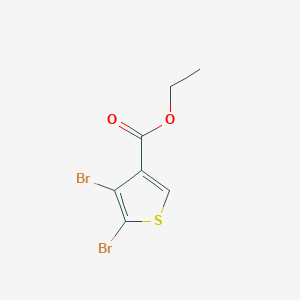

![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)
![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
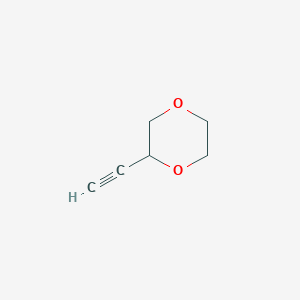
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
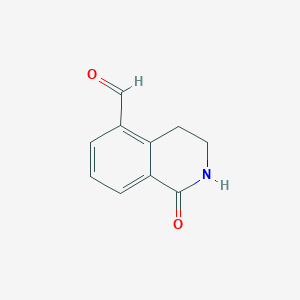
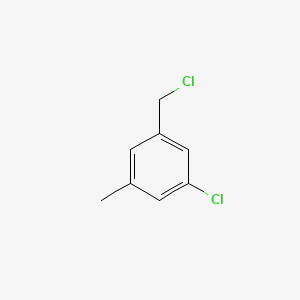
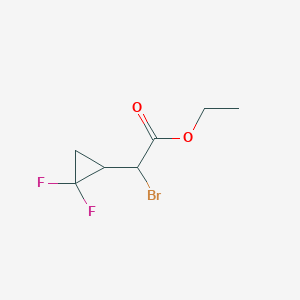
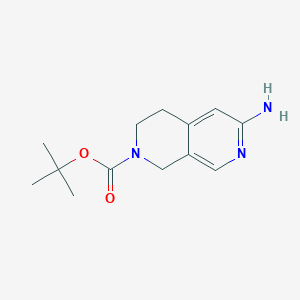
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
